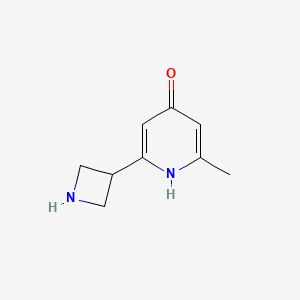

2-(Azetidin-3-YL)-6-methylpyridin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-2-8(12)3-9(11-6)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQBKISLTACLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Rational Design of 2 Azetidin 3 Yl 6 Methylpyridin 4 Ol Derivatives

Impact of Azetidine (B1206935) Ring Substitutions on Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prevalent motif in many biologically active compounds. rsc.org Its strained nature can contribute to unique reactivity and conformational rigidity, making it a valuable component in drug design. nih.gov Modifications to this ring can profoundly impact a molecule's interaction with its biological target.

Influence of Functional Groups on Azetidine Nitrogen

The nitrogen atom of the azetidine ring presents a prime site for chemical modification. The nature of the substituent on this nitrogen can influence factors such as a compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for ligand-target recognition.

Research on various azetidine-containing compounds has shown that the substituent on the azetidine nitrogen can dramatically alter biological activity. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the presence of a methyl or benzyl (B1604629) group on the nitrogen was a key feature of the synthesized compounds. nih.gov While this study did not focus on the same biological target as our parent compound, it highlights the synthetic feasibility and importance of N-substitution.

In another study concerning nicotinic acetylcholine (B1216132) receptor (nAChR) ligands based on a different azetidine-containing scaffold, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), various analogues were synthesized. nih.gov These studies underscore the principle that even subtle changes to the azetidine nitrogen can modulate activity and selectivity.

To illustrate the potential impact of N-substitution, consider the following hypothetical data table, which is based on general principles observed in related compound series.

| Compound | N-Substituent | Relative Potency |

| Derivative A | -H | 1x |

| Derivative B | -CH3 | 5x |

| Derivative C | -C(O)CH3 | 0.5x |

| Derivative D | -SO2CH3 | 0.2x |

This table is illustrative and based on general trends observed in medicinal chemistry. The relative potencies are not experimental values for 2-(azetidin-3-yl)-6-methylpyridin-4-ol derivatives.

Stereochemical Effects of Azetidine Ring Chirality

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. The stereochemistry of the azetidine ring, particularly at the C-3 position where it connects to the pyridinone ring, is expected to be a critical determinant of biological activity. The spatial arrangement of the substituent can dictate how the molecule fits into a binding pocket.

Studies on other chiral azetidine derivatives have consistently demonstrated the importance of stereochemistry. For example, in the synthesis of novel azetidine analogs as inhibitors of vesicular [3H]dopamine uptake, the cis and trans isomers of 1,4-disubstituted azetidines were synthesized and evaluated, showing that stereochemistry can influence potency. nih.gov Similarly, research on 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines as nAChR ligands emphasized the (S)-configuration of the azetidine ring for high affinity. nih.gov

These findings strongly suggest that for this compound, one enantiomer will likely exhibit significantly higher activity than the other. The precise orientation of the pyridinone ring relative to the azetidine will be crucial for optimal interaction with the target protein.

| Isomer | Stereochemistry at C-3 | Predicted Biological Activity |

| Isomer 1 | (R) | Potentially High |

| Isomer 2 | (S) | Potentially Low |

This table represents a hypothetical scenario to illustrate the expected impact of stereochemistry. The specific active enantiomer would need to be determined experimentally.

Pyridinone Ring Functionalization and Positional Effects

The 6-methylpyridin-4-ol moiety serves as the core of the molecule, providing a rigid scaffold and key interaction points. Modifications to this ring system can fine-tune the electronic properties and steric profile of the compound.

Substituent Variations at Pyridinone Ring Positions (e.g., C-2, C-6)

The substituents on the pyridinone ring play a significant role in modulating the molecule's properties. In the parent compound, a methyl group is present at the C-6 position. The size and electronic nature of substituents at this and other positions can influence activity.

For instance, structure-activity relationship studies on N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine revealed that modifications to the pyridine (B92270) ring were critical for activity. sigmaaldrich.com While a different scaffold, this research highlights the sensitivity of pyridinyl-containing compounds to substituent changes. Another study on gramicidin (B1672133) S analogs containing (β-3-pyridyl)-α,β-dehydroalanine residues also demonstrated the importance of the pyridyl moiety in biological activity. rsc.org

Varying the substituent at the C-6 position from a methyl group to other alkyl groups, halogens, or electron-withdrawing/donating groups would likely have a substantial impact on the compound's activity. Similarly, exploring substitutions at other available positions on the pyridinone ring could lead to improved potency or selectivity.

| Derivative | Substituent at C-6 | Hypothetical Impact on Activity |

| Parent | -CH3 | Baseline |

| Derivative E | -H | Potentially reduced |

| Derivative F | -Cl | May alter electronic properties |

| Derivative G | -OCH3 | May improve solubility |

This table provides a conceptual framework for how C-6 substitutions might influence activity, based on general medicinal chemistry principles.

Role of the Hydroxyl Group (C-4) on Pyridinone Ring

The hydroxyl group at the C-4 position of the pyridinone ring is a key functional group. Its ability to act as both a hydrogen bond donor and acceptor makes it a likely critical interaction point with a biological target. The tautomeric nature of the pyridin-4-ol system, existing in equilibrium with its pyridone form, also influences its electronic character and potential interactions.

Research on various pyridinol-containing compounds underscores the importance of the hydroxyl group. Reactions of pyridin-4-ol have shown that it can react at the nitrogen atom, indicating its unique electronic properties. researchgate.net In the context of ligand-target binding, this hydroxyl group could form a crucial hydrogen bond with a key amino acid residue in the active site of a protein.

To probe the importance of this group, one could synthesize analogs where the hydroxyl group is replaced with a methoxy (B1213986) group (-OCH3) or removed entirely. It is highly probable that such modifications would lead to a significant loss of activity, confirming the hydroxyl group's essential role in binding.

Interplay of Structural Components in Ligand-Target Recognition

The azetidine ring likely positions the pyridinone core in a specific orientation within the binding site. The N-H or N-substituent of the azetidine ring could engage in hydrogen bonding or hydrophobic interactions. Simultaneously, the pyridinone ring, with its hydroxyl and methyl groups, would form its own set of interactions. The hydroxyl group at C-4 is a prime candidate for forming a strong, directional hydrogen bond, a common feature in high-affinity ligand-protein interactions. The methyl group at C-6 might fit into a hydrophobic pocket, contributing to binding affinity.

The stereochemistry of the azetidine C-3 position is paramount, as it dictates the relative spatial orientation of these two key ring systems. An incorrect stereoisomer would likely fail to place the interacting groups in their optimal positions, leading to a dramatic loss of activity.

Hydrogen Bonding Interactions with Molecular Targets

Hydrogen bonds are critical directional interactions that significantly contribute to the binding affinity of a ligand to its molecular target. For derivatives of this compound, the pyridin-4-ol moiety and the azetidine ring present key hydrogen bond donor and acceptor sites. The hydroxyl group of the pyridin-4-ol can act as both a hydrogen bond donor and acceptor, while the nitrogen atom within the azetidine ring can function as a hydrogen bond acceptor. The secondary amine of the azetidine ring also provides a hydrogen bond donor capability.

The precise role and optimal geometry of these interactions are often elucidated through co-crystallography studies of the compounds bound to their target proteins. For instance, in related heterocyclic inhibitors, the formation of specific hydrogen bonds with key amino acid residues in the active site is a frequently observed determinant of potency.

Steric Hindrance and Conformational Flexibility

The size and shape of a molecule, governed by steric factors, are crucial for its ability to fit into the binding pocket of a target protein. In the context of this compound derivatives, the substitution pattern on both the pyridine and azetidine rings can introduce steric hindrance that may either be beneficial or detrimental to binding.

Rational Design Principles for Modulating Potency and Selectivity

The rational design of novel derivatives of this compound leverages the understanding of its SAR to systematically modify the structure to improve desired properties. A common strategy involves "scaffold morphing," where parts of the molecule are replaced with other functional groups to explore new chemical space and interactions. nih.gov

For instance, modifying the substituents on the pyridine ring can modulate electronic properties and provide additional interaction points with the target. Similarly, substitutions on the azetidine ring can influence the compound's physicochemical properties, such as solubility and membrane permeability, in addition to its binding affinity. The goal is to identify modifications that enhance interactions with the desired target while minimizing off-target effects, thereby improving selectivity.

Comparative SAR Studies with Structurally Related Azetidine-Pyridinone Analogues

To further understand the SAR of this compound derivatives, it is instructive to compare their properties with structurally related analogues, such as those containing a pyridinone core instead of a pyridin-4-ol. While both scaffolds share similarities, the tautomeric nature of the pyridin-4-ol/pyridinone system can lead to different hydrogen bonding patterns and electronic distributions.

Computational Chemistry and Cheminformatics Approaches in Azetidinyl Pyridin 4 Ol Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand, such as a derivative of azetidinyl pyridin-4-ol, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, providing a model of the ligand-protein interactions at the atomic level. nih.govutupub.fi

The process begins with the three-dimensional structures of both the ligand and the protein. For the ligand, its conformation can be determined using computational methods, while the protein's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site and score them based on a function that estimates the binding energy.

For instance, in studies of pyridine-based thiadiazole derivatives, molecular docking has been used to investigate their binding affinity to enzymes like COX-2. researchgate.net Similarly, for azetidine-2-one derivatives, docking studies have been performed against targets like bacterial enoyl ACP-reductase to understand their potential as antimicrobial agents. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For 2-(Azetidin-3-YL)-6-methylpyridin-4-OL, docking could be employed to screen a virtual library of its derivatives against a panel of therapeutic targets to identify promising candidates for further development.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Derivative

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase X | 1ABC | -9.2 | ASP145, LYS33, ILE10 |

| Protease Y | 2DEF | -8.5 | GLU166, HIS41, CYS145 |

| Receptor Z | 3GHI | -7.8 | TYR371, SER192, PHE264 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their molecular features. These features, known as molecular descriptors, can be calculated from the two-dimensional or three-dimensional structure of the molecule and can represent constitutional, geometrical, and physicochemical properties. researchgate.net

In the development of new drugs based on the azetidinyl pyridin-4-ol scaffold, QSAR can be a valuable tool. By synthesizing a series of derivatives and measuring their biological activity (e.g., inhibitory concentration against a specific enzyme), a QSAR model can be built. This model can then be used to predict the activity of yet-to-be-synthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Various machine learning algorithms, such as multiple linear regression, partial least squares, and more advanced methods like random forests and support vector machines, are used to build QSAR models. researchgate.net For example, 3D-QSAR studies on substituted pyridine (B92270) derivatives have been used to create models that predict their inhibitory activity against targets like lysine-specific demethylase 1. nih.gov These models provide visual representations of how different regions of the molecule contribute to its activity, guiding further structural modifications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov In the context of medicinal chemistry, DFT calculations provide valuable insights into the electronic properties and reactivity of a molecule like this compound.

By solving the Schrödinger equation for a molecule, DFT can be used to determine a wide range of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and bond dissociation energies. acs.org The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more reactive. acs.org

For pyridine derivatives, DFT studies have been used to compare theoretical and experimental spectroscopic data, providing a deeper understanding of their structural and electronic characteristics. nih.gov Such calculations can also predict the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack, which is crucial for understanding metabolic pathways and designing more stable drug candidates. nih.gov

Table 2: Example of DFT-Calculated Properties for a Pyridine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. utupub.fi By numerically solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility of a molecule and the dynamic nature of its interactions with its environment, such as a protein binding site or a lipid membrane. nih.gov

Furthermore, MD simulations of a ligand-protein complex can reveal the stability of the binding interactions over time. They can identify key residues that form stable hydrogen bonds or other interactions with the ligand, and they can also show how water molecules may mediate these interactions. nih.gov In studies of pyridine derivatives as kinase inhibitors, MD simulations have been used to validate docking results and to understand the factors that contribute to their binding affinity and selectivity. nih.gov

In Silico Prediction of Pharmacokinetic Properties Relevant to Design Optimization

In addition to predicting the biological activity of a compound, computational methods can also be used to predict its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are vital in the early stages of drug discovery to identify candidates with a higher probability of success in clinical trials.

A variety of in silico models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These models are often based on QSAR principles or on machine learning algorithms trained on large datasets of experimental data.

For a new chemical entity like this compound, early prediction of its ADME properties can guide the design of derivatives with an improved pharmacokinetic profile. For example, if a compound is predicted to have poor oral absorption, modifications can be made to its structure to improve its solubility or permeability. Similarly, if a compound is predicted to be rapidly metabolized, the sites of metabolism can be identified and blocked to increase its half-life. This iterative process of in silico prediction and chemical modification can significantly enhance the efficiency of the drug optimization process.

Advanced Analytical Methodologies for the Characterization of 2 Azetidin 3 Yl 6 Methylpyridin 4 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of 2-(Azetidin-3-YL)-6-methylpyridin-4-OL, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the protons in the azetidine (B1206935) and pyridine (B92270) rings, as well as the methyl group. The chemical shifts of the azetidine protons would likely appear in the upfield region of the spectrum, while the aromatic protons of the pyridine ring would be found further downfield. The methyl protons would present as a singlet, and the hydroxyl proton would likely appear as a broad singlet, the position of which could be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the electronic environment of each carbon, allowing for the identification of aromatic, aliphatic, and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| Azetidine-CH | 3.0 - 4.5 | 40 - 60 |

| Azetidine-CH₂ | 2.0 - 3.5 | 25 - 40 |

| Methyl-H | 2.0 - 2.5 | 15 - 25 |

| OH | Variable (broad) | - |

| NH | Variable (broad) | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, revealing the characteristic cleavage of the azetidine and pyridine rings. HRMS would allow for the precise determination of the molecular formula, confirming the identity of the compound. For instance, the mass spectra of related compounds like 4-hydroxypyridine (B47283) show characteristic fragmentation patterns that can be used as a reference. massbank.eu

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂N₂O |

| Exact Mass | 178.0950 |

| Molecular Weight | 178.21 |

| Key Fragmentation Pathways | Loss of azetidine ring, cleavage of the pyridine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. acs.org The N-H stretching vibration of the azetidine ring would likely appear in a similar region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. acs.orgresearchgate.net

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H Stretch (azetidine) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (pyridine) | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyridine ring. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The substitution on the pyridine ring, including the hydroxyl, methyl, and azetidinyl groups, would influence the wavelength of maximum absorption (λmax). The spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, a related substituted pyridine, shows characteristic UV-Vis absorption bands that can provide a basis for comparison. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 280 |

| n → π | 270 - 350 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for confirming its purity.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for assessing the purity of this compound and confirming its identity. A suitable reversed-phase HPLC method could be developed to separate the compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then provide the molecular weight of the eluting compound, confirming its identity. This technique is widely used for the analysis of related compounds such as pyridine alkaloids. nih.govnih.govresearchgate.netshimadzu.com The development of a robust LC/MS method would be a critical step in the quality control of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and indispensable tool for the real-time monitoring of the synthesis of this compound. researchgate.net Its application allows chemists to track the consumption of starting materials and the formation of the product, enabling precise determination of reaction completion and helping to identify the presence of any byproducts.

A typical TLC analysis for this compound involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel 60 F₂₅₄ as the stationary phase. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The choice of eluent is critical and is typically determined through systematic screening. For a polar compound such as this compound, a polar solvent system is required to achieve appropriate migration and separation of spots on the plate. A common system involves a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), often with a small amount of ammonium (B1175870) hydroxide (B78521) to prevent the tailing of basic amine spots.

After development, the separated spots are visualized. Given the aromatic nature of the pyridine ring, the compound is inherently UV-active, allowing for visualization under a UV lamp (typically at 254 nm) where it will appear as a dark spot. For enhanced visualization, chemical staining agents such as potassium permanganate (B83412) or iodine vapor can be employed.

The progress of the reaction is assessed by comparing the Retention Factor (Rf) values of the spots corresponding to the starting materials, intermediates, and the desired product. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a successful synthesis, the spot corresponding to the starting material will diminish in intensity over time, while the spot for this compound will appear and intensify.

Table 1: Hypothetical TLC Data for Monitoring Synthesis of this compound

| Compound/Mixture | Rf Value (DCM:MeOH 9:1) | Visualization Method | Observations |

| Starting Material A | 0.75 | UV (254 nm) | High Rf, less polar |

| Starting Material B | 0.68 | UV (254 nm) | High Rf, less polar |

| Reaction Mixture (t=1h) | 0.75, 0.68, 0.30 | UV (254 nm) | Spots for starting materials and new product spot |

| Reaction Mixture (t=4h) | 0.30 (major), 0.75 (faint) | UV (254 nm) | Product spot intensifies, starting material diminishes |

| This compound (Product) | 0.30 | UV (254 nm), Iodine | Lower Rf, indicating higher polarity |

Flash Column Chromatography for Purification

Following the completion of the synthesis, as confirmed by TLC, flash column chromatography is the standard method for the purification of this compound on a preparative scale. rochester.eduorgsyn.org This technique allows for the efficient separation of the target compound from unreacted starting materials, reagents, and any formed byproducts, yielding a high-purity sample.

The principles of separation in flash chromatography are analogous to those in TLC. rochester.edu The selection of the stationary and mobile phases is guided by the preliminary TLC analysis. Silica gel (typically 230-400 mesh) is the most common stationary phase used for this purpose. orgsyn.org The crude reaction mixture is typically pre-adsorbed onto a small amount of silica gel to create a free-flowing powder, which is then carefully loaded onto the top of the packed column. rochester.edu This dry-loading technique often results in better resolution and sharper bands compared to liquid loading.

The elution process begins with a solvent system of lower polarity than the one that yielded an Rf of ~0.3 in the TLC analysis. rochester.edu A gradient elution is often employed, where the polarity of the mobile phase is gradually increased over the course of the separation. For instance, the elution may start with 100% dichloromethane and incrementally increase the percentage of methanol. This gradient approach ensures that less polar impurities are washed off the column first, followed by the elution of the desired product, while highly polar impurities remain strongly adsorbed to the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 2: Typical Flash Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel 60 (particle size 40-63 µm) orgsyn.org |

| Column Dimensions | Dependent on the scale of the reaction |

| Sample Loading | Dry loading: Crude product adsorbed onto Celite or silica gel orgsyn.org |

| Eluent System | Gradient elution, e.g., Dichloromethane (DCM) to 10% Methanol in DCM |

| Flow Rate | Typically 2 inches/minute under positive pressure (air or nitrogen) rochester.edu |

| Fraction Collection | Collected in test tubes based on volume (e.g., 10-20 mL) |

| Analysis of Fractions | TLC analysis of collected fractions to identify pure compound |

Advanced Techniques for Enantiomeric Purity and Stereochemical Integrity

Since this compound possesses a stereogenic center at the 3-position of the azetidine ring, it exists as a pair of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological activities. researchgate.net High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant advanced analytical technique for this purpose. researchgate.netuni-regensburg.de

Chiral HPLC enables the direct separation of enantiomers without the need for derivatization into diastereomers. uni-regensburg.de The separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector, which is immobilized on the surface of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and are suitable for this analysis. mdpi.com

The method involves injecting a solution of the purified compound onto a chiral HPLC column. The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) mobile phases depends on the specific CSP and the solubility of the compound. mdpi.com As the enantiomers pass through the column, they interact differently with the CSP, leading to different retention times (tR). A UV detector is typically used for detection. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. This analysis provides definitive proof of the stereochemical integrity of the synthesized compound.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) |

| Mobile Phase | Normal Phase: Hexane:Isopropanol (B130326):Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

| Expected tR (R-enantiomer) | ~8.5 min |

| Expected tR (S-enantiomer) | ~10.2 min |

Future Research Directions and Therapeutic Advancement of Azetidinyl Pyridin 4 Ol Derivatives

Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation analogues of 2-(azetidin-3-yl)-6-methylpyridin-4-ol with fine-tuned pharmacological profiles is a key area of future research. This involves the strategic modification of the core scaffold to enhance potency, selectivity, and pharmacokinetic properties. A conformational restriction strategy, for example, could be employed by introducing aryl groups to the azetidine (B1206935) ring to limit its flexibility and potentially increase binding affinity to a target protein. mdpi.com

The synthesis of such analogues can be achieved through various established and emerging chemical methodologies. For instance, the core pyridin-4-ol ring system is a versatile platform for derivatization. nih.gov The nitrogen atom and the available positions on the pyridine (B92270) ring allow for the introduction of a wide range of substituents, which can significantly impact the compound's physicochemical properties and biological activity. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogues, helping to identify which modifications lead to improved therapeutic characteristics. mdpi.com

One approach to generating diverse libraries of these compounds for screening is through multicomponent reactions. Isocyanide-based multicomponent reactions, for example, offer an efficient one-pot method for the synthesis of complex heterocyclic structures, which could be adapted for the derivatization of the pyridin-4-ol core. rsc.org

The following table outlines potential modifications and their expected impact on the pharmacological profile of this compound analogues.

| Modification Site | Potential Substituents | Expected Impact on Pharmacological Profile |

| Azetidine Ring | Aryl groups, alkyl chains, fluorine | Enhanced binding affinity, improved metabolic stability, altered lipophilicity |

| Pyridine Ring (C5 position) | Halogens, cyano groups, small alkyl groups | Modulation of electronic properties, increased potency, improved selectivity |

| Methyl Group (C6 position) | Trifluoromethyl, cyclopropyl | Enhanced metabolic stability, altered steric interactions with the target |

| Hydroxyl Group (C4 position) | Alkoxy groups, esters, carbamates | Prodrug strategies for improved bioavailability, modulation of hydrogen bonding interactions |

Exploration of Novel Biological Targets and Therapeutic Indications

While the initial therapeutic focus for similar compounds has been on nicotinic acetylcholine (B1216132) receptors (nAChRs) for conditions like depression nih.gov, the structural motifs present in this compound suggest a broader range of potential biological targets and therapeutic applications.

The pyridine ring is a common feature in many bioactive molecules and can interact with a variety of enzymes and receptors. nih.gov For instance, derivatives of pyridine have shown potential as agents to reverse P-glycoprotein-mediated multidrug resistance in cancer. nih.gov Specifically, 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have demonstrated the ability to restore the efficacy of chemotherapeutic drugs in resistant cancer cell lines. nih.gov This opens up the possibility of developing azetidinyl pyridin-4-ol analogues as adjuncts in cancer therapy.

Furthermore, pyridine and azetidine-containing compounds have been investigated for their antimicrobial and antiproliferative activities. mdpi.comnih.gov Novel pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma. nih.gov The antimicrobial potential of pyridine derivatives has also been explored, with some compounds showing activity against both bacterial and fungal pathogens. nih.gov

The azetidin-2-one (B1220530) scaffold, a close relative of the azetidine ring in the title compound, has been the subject of research for its leptospirocidal activity. researchgate.net This suggests that derivatives of this compound could be investigated for their potential in treating bacterial infections.

The table below summarizes potential novel biological targets and the corresponding therapeutic indications for azetidinyl pyridin-4-ol derivatives.

| Potential Biological Target | Therapeutic Indication | Rationale |

| P-glycoprotein (ABCB1) | Cancer (Multidrug Resistance) | Pyridine derivatives have shown to reverse P-gp mediated drug efflux. nih.gov |

| Various Kinases | Cancer (Antiproliferative) | Pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic activity against cancer cells. nih.gov |

| Bacterial Enzymes | Infectious Diseases (Antibacterial) | Azetidinone and pyridine derivatives have demonstrated antimicrobial properties. nih.govresearchgate.net |

| Fungal Enzymes | Infectious Diseases (Antifungal) | Pyridine-containing compounds have shown activity against fungal strains. nih.gov |

| Receptor-Interacting Protein Kinase 1 (RIPK1) | Inflammatory Diseases | Pyridazin-4-one derivatives, which share structural similarities, are potent necroptosis inhibitors. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutic agents, including derivatives of this compound. These computational tools can significantly accelerate the drug discovery process by enabling the rapid exploration of vast chemical spaces and predicting the properties of virtual compounds.

Addressing Synthetic Challenges for Broader Chemical Space Exploration

While the synthesis of the core this compound scaffold is achievable, the exploration of a broader chemical space through the synthesis of diverse analogues can present significant challenges. The strained nature of the azetidine ring can make it susceptible to ring-opening reactions under certain conditions, requiring careful selection of reagents and reaction conditions. rsc.org

The synthesis of substituted pyridin-4-ones can also be complex, often requiring multi-step sequences. However, the development of novel synthetic methodologies is helping to overcome these hurdles. For example, efficient methods for the synthesis of azetidin-3-ol (B1332694) and other functionalized azetidines are being developed. rsc.org

To expand the accessible chemical space, researchers can explore novel synthetic strategies such as:

Late-stage functionalization: This approach involves modifying the core scaffold in the final steps of the synthesis, allowing for the rapid generation of a diverse range of analogues from a common intermediate.

Flow chemistry: Performing reactions in a continuous flow system can offer better control over reaction parameters, potentially improving yields and enabling reactions that are difficult to perform in traditional batch processes.

Photoredox catalysis: This emerging area of synthetic chemistry allows for the formation of new chemical bonds under mild conditions, which could be particularly useful for the functionalization of the sensitive azetidine and pyridine rings.

By addressing these synthetic challenges, medicinal chemists will be able to generate a wider array of azetidinyl pyridin-4-ol derivatives for biological evaluation, increasing the probability of discovering compounds with superior therapeutic properties.

Synergistic Combination Strategies with Existing Therapeutic Agents

Another promising avenue for the therapeutic advancement of azetidinyl pyridin-4-ol derivatives lies in their potential use in combination with existing drugs. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to improved efficacy, reduced dosages, and a lower risk of developing drug resistance.

Given the potential of pyridine derivatives to reverse multidrug resistance in cancer, a logical combination strategy would be to co-administer an azetidinyl pyridin-4-ol analogue with a conventional chemotherapeutic agent. nih.gov The azetidinyl pyridin-4-ol derivative could act as a chemosensitizer, restoring the cancer cells' susceptibility to the cytotoxic drug.

In the context of infectious diseases, combining an azetidinyl pyridin-4-ol-based antimicrobial with an existing antibiotic that has a different mechanism of action could be a powerful strategy to combat resistant strains. This approach could broaden the spectrum of activity and reduce the likelihood of resistance emerging.

Furthermore, if these derivatives are found to have anti-inflammatory properties, they could be used in combination with other anti-inflammatory drugs to achieve a more potent and comprehensive therapeutic effect in the treatment of various inflammatory conditions.

The following table outlines potential combination strategies for azetidinyl pyridin-4-ol derivatives.

| Therapeutic Area | Combination Partner | Potential Benefit |

| Oncology | Doxorubicin, Paclitaxel | Reversal of multidrug resistance, enhanced cytotoxicity nih.gov |

| Infectious Diseases | Beta-lactam antibiotics, Fluoroquinolones | Synergistic antimicrobial effect, prevention of resistance |

| Inflammatory Diseases | NSAIDs, Corticosteroids | Enhanced anti-inflammatory activity, dose reduction of existing drugs |

Q & A

Q. Key Data :

| Method | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Palladium coupling | 60-75% | Pd(PPh₃)₄, 80°C, DMF | |

| Reductive amination | 50-65% | NaBH₃CN, MeOH, RT |

Advanced Question: How can X-ray crystallography resolve structural ambiguities in tautomeric forms of this compound?

Answer:

The pyridin-4-ol moiety exhibits tautomerism (keto-enol equilibrium). X-ray crystallography using SHELXL software (for small-molecule refinement) can:

Q. Example Workflow :

Collect high-resolution data (d-spacing < 0.8 Å).

Use SHELXL for anisotropic refinement.

Analyze residual electron density maps for proton positions.

Basic Question: What spectroscopic techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR :

- ¹H NMR : Distinct signals for azetidine protons (δ 3.5–4.2 ppm) and pyridin-4-ol hydroxyl (δ 10–12 ppm, broad).

- ¹³C NMR : Pyridine carbons (δ 120–160 ppm) and azetidine carbons (δ 45–65 ppm) .

- GC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O from hydroxyl group) .

Contradiction Resolution :

Discrepancies between calculated and observed spectra often arise from tautomerism or solvent effects. Use variable-temperature NMR to stabilize dominant tautomers .

Advanced Question: How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Answer:

- DFT Calculations :

- Molecular Docking :

Case Study :

Azetidine-containing analogs (e.g., emraclidine derivatives) show affinity for CNS targets via π-π stacking and hydrogen bonding .

Basic Question: What are the stability considerations for this compound under varying pH and temperature conditions?

Q. Answer :

- pH Sensitivity :

- Thermal Stability :

Advanced Question: How does the azetidine ring influence the compound’s pharmacokinetic properties compared to pyrrolidine/piperidine analogs?

Q. Answer :

- Lipophilicity : Azetidine (4-membered ring) reduces logP vs. pyrrolidine (5-membered), enhancing solubility.

- Metabolic Stability : Smaller ring size decreases susceptibility to CYP450 oxidation .

- Bioavailability : Azetidine derivatives exhibit improved blood-brain barrier penetration in preclinical models (e.g., emraclidine) .

Q. Comparative Data :

| Property | Azetidine Derivative | Pyrrolidine Analog |

|---|---|---|

| logP | 1.8 | 2.4 |

| t₁/₂ (Human Liver Microsomes) | 45 min | 28 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.